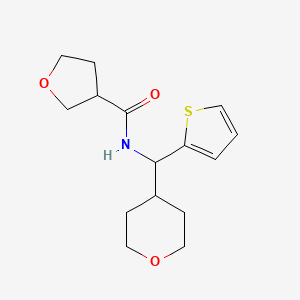

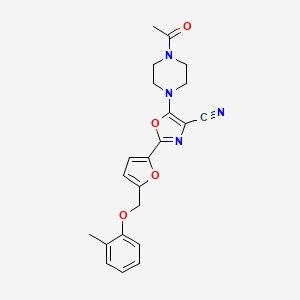

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)tetrahydrofuran-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)tetrahydrofuran-3-carboxamide” is a complex organic compound. It contains several functional groups including a carboxamide, a thiophene, a tetrahydrofuran, and a tetrahydropyran .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The tetrahydropyran and tetrahydrofuran moieties are cyclic ethers, while the thiophene is a heterocyclic compound containing sulfur . The carboxamide group contains a carbonyl (C=O) and an amine (NH2) group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of polar functional groups like the carboxamide could influence its solubility in different solvents .科学的研究の応用

Development of Synthetic Methodologies

Palladium-Catalyzed Carbon−Sulfur Bond Formation : Norris and Leeman (2008) detailed the development of a palladium-catalyzed carbon−sulfur bond formation using modified Migita reaction conditions. This methodology was applied to synthesize key intermediates for phase II clinical supplies of a former antiasthma drug candidate, demonstrating an overall yield advantage and the ligand effect in the reaction process (Norris & Leeman, 2008).

Exploration of Heterocyclic Compounds

Heterocyclic Synthesis : Mohareb et al. (2004) explored the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters towards various nitrogen nucleophiles, yielding a diverse set of heterocyclic compounds such as pyrazole, isoxazole, and pyrimidine derivatives. This study underscores the utility of these compounds in constructing complex molecular architectures (Mohareb et al., 2004).

Microwave-Assisted Synthesis : Hu et al. (2011) described a rapid and efficient microwave-assisted synthesis of tetrazolyl pyrazole amides, which exhibit bactericidal, pesticidal, herbicidal, and antimicrobial activities. This study highlights the advantages of microwave-assisted synthesis in reducing reaction times and improving yields (Hu et al., 2011).

Antimicrobial Activity Studies

Antimicrobial Activities : Sowmya et al. (2018) prepared N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides, showing potential antibacterial and antifungal activities. This study provides insights into the design of novel antimicrobial agents (Sowmya et al., 2018).

Applications in Organic Electronics

Electronic and Nonlinear Optical Properties : Ahmad et al. (2021) conducted Suzuki cross-coupling reactions to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, exploring their electronic and nonlinear optical properties through DFT calculations. This study underscores the potential of these compounds in organic electronics and photonics (Ahmad et al., 2021).

将来の方向性

特性

IUPAC Name |

N-[oxan-4-yl(thiophen-2-yl)methyl]oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c17-15(12-5-8-19-10-12)16-14(13-2-1-9-20-13)11-3-6-18-7-4-11/h1-2,9,11-12,14H,3-8,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNUUVSLGBJOPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=CS2)NC(=O)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide](/img/structure/B2647505.png)

![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.2.1.04,9]icosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2647515.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2647517.png)

![N-[(1-Methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2647523.png)

![tert-Butyl 6-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2647524.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2647526.png)

![N-(4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2647527.png)

![[(7-Chloroquinolin-4-yl)amino]thiourea](/img/structure/B2647528.png)